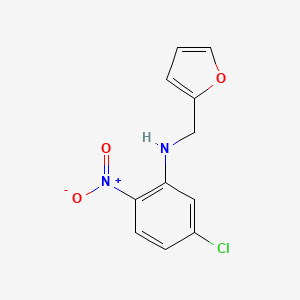![molecular formula C24H20BrNO2 B11507664 2-bromo-4-(9,10-dihydro-8H-benzo[f]cyclopenta[b]quinolin-11-yl)-6-ethoxyphenol](/img/structure/B11507664.png)
2-bromo-4-(9,10-dihydro-8H-benzo[f]cyclopenta[b]quinolin-11-yl)-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-(9,10-dihydro-8H-benzo[f]cyclopenta[b]quinolin-11-yl)-6-ethoxyphenol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a bromine atom, an ethoxy group, and a phenol group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(9,10-dihydro-8H-benzo[f]cyclopenta[b]quinolin-11-yl)-6-ethoxyphenol typically involves multiple steps, including the formation of the benzoquinoline core and subsequent functionalization. One common method involves the Claisen–Schmidt condensation reaction, which is used to form the benzoquinoline scaffold . This reaction is carried out under eco-friendly solvent-free conditions, making it a green chemistry approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green solvents and catalysts can further improve the sustainability of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(9,10-dihydro-8H-benzo[f]cyclopenta[b]quinolin-11-yl)-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzoquinoline core can be reduced to form dihydro derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
2-bromo-4-(9,10-dihydro-8H-benzo[f]cyclopenta[b]quinolin-11-yl)-6-ethoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as anticancer and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-(9,10-dihydro-8H-benzo[f]cyclopenta[b]quinolin-11-yl)-6-ethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
9-arylidene-9,11-dihydro-8H-benzo[h]pyrano[3,4-b]quinolin-8-ones: These compounds share a similar benzoquinoline core and exhibit diverse biological activities.
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids: These compounds also contain a bromine atom and are studied for their anticancer properties.
Uniqueness
2-bromo-4-(9,10-dihydro-8H-benzo[f]cyclopenta[b]quinolin-11-yl)-6-ethoxyphenol is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the ethoxy group and the phenol group, along with the benzoquinoline core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H20BrNO2 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
4-(11-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,11,16-heptaen-17-yl)-2-bromo-6-ethoxyphenol |
InChI |
InChI=1S/C24H20BrNO2/c1-2-28-21-13-15(12-18(25)24(21)27)22-17-8-5-9-19(17)26-20-11-10-14-6-3-4-7-16(14)23(20)22/h3-4,6-7,10-13,27H,2,5,8-9H2,1H3 |
InChI Key |
KLOOEIAZMYNQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=C3CCCC3=NC4=C2C5=CC=CC=C5C=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11507588.png)
![4-bromo-N-(3-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11507590.png)

![7-(2-hydroxyethyl)-1,3-dimethyl-8-[(4-methylphenyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11507597.png)
![(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(2-chloro-4,5-difluorophenyl)methanone](/img/structure/B11507603.png)
![4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B11507614.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11507621.png)
![1'-({4'H-Spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}methyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B11507627.png)
![3-(5-Bromo-2,4-dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11507639.png)
![Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate](/img/structure/B11507646.png)

![2-(4-{[(3-Ethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11507652.png)
![(5Z)-5-({3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11507654.png)
![1,3-dimethyl-8-(morpholin-4-yl)-7-(2-{[(E)-morpholin-4-ylmethylidene]amino}ethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11507662.png)
